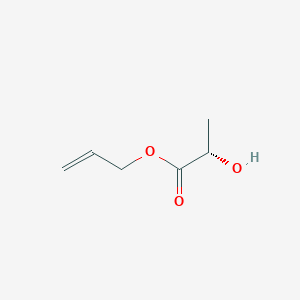

(s)-Allyl lactate

Description

Contextualization within the Chiral Pool Strategy

The chiral pool strategy is a fundamental approach in asymmetric synthesis that leverages readily available, naturally occurring enantiomerically pure compounds as starting materials researchgate.netdiva-portal.org. These compounds, often derived from natural sources such as amino acids, hydroxy acids, or carbohydrates, possess pre-existing chiral centers that can be carried through a synthetic sequence, thereby avoiding the need for de novo asymmetric induction researchgate.net.

(S)-Lactic acid and its esters, including (S)-allyl lactate (B86563), are prime examples of compounds frequently utilized within this strategy. (S)-Allyl lactate can be readily prepared from other lactic acid esters, such as (S)-ethyl lactate, or from lactate cyclic dimer (lactide), through transesterification with allyl alcohol google.comontosight.aiorgsyn.org. This synthetic route allows for the preservation of the (S)-configuration, ensuring the high enantiomeric purity of the resulting allyl lactate google.com. The low cost and ample availability of (S)-lactic acid derivatives, like (S)-ethyl lactate, further enhance the appeal of (S)-allyl lactate as a chiral pool building block google.comorgsyn.org.

The inherent enantiopurity of (S)-allyl lactate provides a distinct advantage in synthetic pathways, as it eliminates the challenges associated with separating enantiomers or achieving high enantiomeric excess through catalytic methods. Its integration into the chiral pool strategy underscores its importance as a foundational molecule for the stereoselective construction of desired target compounds.

Significance of Chiral Alpha-Hydroxy Esters in Asymmetric Synthesis

Chiral alpha-hydroxy esters represent a highly significant class of compounds in organic chemistry due to their prevalence as key structural units in numerous biologically active molecules and their utility as versatile synthetic intermediates researchgate.netcsic.es. The presence of both a hydroxyl group and an ester functionality on the same alpha-carbon, coupled with chirality, imparts unique reactivity and stereochemical control opportunities.

These compounds serve as crucial precursors for the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and natural products csic.es. Their importance in asymmetric synthesis stems from their ability to act as scaffolds upon which further stereoselective transformations can be built. The hydroxyl group can be readily derivatized or serve as a site for further functionalization, while the ester group can be hydrolyzed, reduced, or transesterified to introduce new functionalities or modify existing ones without disturbing the chiral center.

Various advanced synthetic methodologies have been developed to access chiral alpha-hydroxy esters with high enantiomeric purity. These include:

Asymmetric reduction of alpha-keto esters : This approach involves the stereoseoselective reduction of a prochiral ketone to yield the desired chiral alpha-hydroxy ester researchgate.netnih.gov.

Dynamic kinetic resolution : This powerful technique allows for the conversion of racemic starting materials into enantiomerically enriched products by simultaneously racemizing the slower-reacting enantiomer while the desired one is consumed csic.esnih.gov.

Asymmetric carbonyl-ene reactions : These reactions provide efficient and atom-economical routes to functionalized chiral alpha-hydroxy-beta-ketoesters, demonstrating the broad applicability of these intermediates thieme-connect.com.

(S)-Allyl lactate, as a specific example of a chiral alpha-hydroxy ester, embodies these characteristics, offering a pre-defined stereocenter and amenable functional groups for diverse synthetic manipulations.

Overview of Research Trajectories for (S)-Allyl Lactate

Research trajectories involving (S)-allyl lactate primarily revolve around its utility as a chiral building block for the synthesis of more complex molecules. Its unique structure, combining an enantiomerically pure alpha-hydroxy ester with an unsaturated allyl group, allows for a variety of chemical transformations while maintaining or transferring its inherent chirality.

One notable research trajectory involves the epoxidation of the allyl group. (S)-Allyl lactate can be epoxidized to yield glycidol (B123203) lactate, which can then undergo intramolecular reactions to form cyclic esters, such as 3-methyl-5-hydroxymethyl-1,4-dioxan-2-one google.com. This transformation exemplifies how the allyl moiety provides a handle for introducing new functionality and ring systems in a stereocontrolled manner.

Furthermore, the lactic acid backbone of (S)-allyl lactate, particularly its (S)-configuration, makes it analogous to other (S)-lactic acid esters that have been extensively explored in asymmetric synthesis. For instance, (S)-ethyl lactate has been used as a chiral starting material for the synthesis of chiral acyclic nucleosides and in studies examining the stereochemistry of allyl cyanate-to-isocyanate rearrangement orgsyn.orgorgsyn.org. This suggests that (S)-allyl lactate could similarly serve as a precursor for a diverse range of chiral compounds where the allyl group offers additional synthetic flexibility compared to an ethyl group.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

prop-2-enyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1 |

InChI Key |

CYFIHPJVHCCGTF-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC=C)O |

Canonical SMILES |

CC(C(=O)OCC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for S Allyl Lactate

Biocatalytic and Enzymatic Syntheses of (S)-Allyl Lactate (B86563)

Stereoselective Biotransformations Utilizing Whole-Cell Systems for (S)-Allyl Lactate

Whole-cell biocatalysis represents a powerful and often more sustainable approach for stereoselective synthesis, offering several advantages over isolated enzyme systems, such as inherent cofactor regeneration, protection of enzymes from denaturation, and simplified downstream processing by avoiding costly enzyme purification acs.orgresearchgate.netresearchgate.net. In the context of (S)-Allyl lactate, whole-cell systems can be employed to either produce the chiral precursor, (S)-lactic acid, or directly catalyze the stereoselective esterification or transesterification reaction.

(S)-Lactic acid, the chiral building block for (S)-Allyl lactate, is predominantly produced through microbial fermentation. Various microorganisms, including species of Lactobacillus and Bacillus, are known for their ability to ferment sugars into optically pure (S)-lactic acid with high yields mdpi.comebi.ac.ukmdpi.com. For instance, Bacillus sp. WL-S20 has demonstrated the capacity to produce (S)-lactic acid with high optical purity and yield, reaching concentrations of 225 g/L and 99.3% yield in fed-batch fermentation ebi.ac.uk.

While direct examples of whole-cell biotransformations specifically for the stereoselective esterification to (S)-Allyl lactate are less commonly detailed in general reviews, the principles established for other chiral ester syntheses are applicable. Whole-cell systems expressing specific enzymes like lipases or esterases could potentially catalyze the direct esterification of (S)-lactic acid with allyl alcohol, or a transesterification reaction, with high enantioselectivity. The use of E. coli whole-cell preparations expressing lactate dehydrogenases (LDH) for the stereoselective synthesis of (R)- or (S)-2-hydroxybutyric acid illustrates the potential of engineered whole cells for chiral hydroxy acid derivatives acs.org. Similarly, immobilized whole-cell biocatalysts have been successfully utilized for the stereoselective synthesis of chiral amines with high enantiomeric excess, demonstrating the broader applicability of this technology for producing enantiopure compounds rsc.org.

Enzyme Screening and Directed Evolution for Enhanced (S)-Allyl Lactate Yield and Enantioselectivity

Enzyme screening and directed evolution are pivotal strategies for identifying and optimizing biocatalysts for the efficient and stereoselective synthesis of compounds like (S)-Allyl lactate. These methodologies enable the tailoring of enzyme properties, such as catalytic activity, substrate specificity, and enantioselectivity, to meet specific industrial requirements acs.orgresearchgate.netresearchgate.net.

Enzyme Screening: The initial step involves screening natural or engineered enzyme libraries to identify variants that exhibit the desired catalytic activity for the formation of (S)-Allyl lactate, either through direct esterification or via a precursor pathway. High-throughput screening methods are crucial for efficiently evaluating large numbers of enzyme variants researchgate.netmpg.de. These methods allow for the rapid identification of "hits"—enzymes showing promising activity and selectivity—from vast sequence spaces, which can contain over 10^12 enzyme variants researchgate.net.

Directed Evolution: Once initial enzyme candidates are identified, directed evolution techniques are employed to systematically improve their performance. This process mimics natural selection in a laboratory setting, involving iterative rounds of random mutagenesis and recombination, followed by stringent screening or selection for improved variants researchgate.netmpg.de. Common mutagenesis techniques include error-prone polymerase chain reaction (epPCR) and saturation mutagenesis, which introduce random mutations into the enzyme's gene researchgate.netmpg.de.

The goal of directed evolution for (S)-Allyl lactate synthesis would be to enhance the enzyme's ability to produce the (S)-enantiomer with high yield and enantiomeric excess (ee). For example, directed evolution has successfully improved the selectivity factor of lipases, such as the lipase (B570770) from Pseudomonas aeruginosa (PAL), for the kinetic resolution of racemic substrates, increasing enantioselectivity significantly mpg.de. Similarly, lactate dehydrogenases have been evolved to alter their specificity or remove the need for expensive co-factors researchgate.net. Recent advancements also include "multi-agent" screening, which incorporates diverse substrate analogues to identify "hidden" mutations that synergistically improve enzyme activity across multiple substrates, potentially accelerating the optimization process biorxiv.org.

The iterative nature of directed evolution, coupled with high-throughput screening, allows for incremental improvements in enzyme performance, leading to biocatalysts that are highly efficient and selective for the desired (S)-Allyl lactate product.

Industrial and Scalable Synthesis Considerations for (S)-Allyl Lactate

For (S)-Allyl lactate to be viable for industrial applications, its synthesis must be scalable and economically efficient, while also adhering to environmental sustainability.

Scaling up the synthesis of (S)-Allyl lactate, whether through chemical or biocatalytic routes, requires careful process optimization to maximize yield, purity, and productivity while minimizing costs.

For traditional chemical synthesis, as described for racemic allyl lactate, parameters such as the ratio of reactants (e.g., a large excess of allyl alcohol is crucial for high yields, with a 4:1 alcohol to acid ratio yielding 90% compared to lower yields at smaller ratios), catalyst type (e.g., concentrated sulfuric acid) and concentration, reaction temperature, and efficient removal of water to drive the esterification equilibrium are critical orgsyn.org. Distillation, often under diminished pressure, is a common method for purification, requiring careful fractionation to separate the product from unreacted starting materials and by-products orgsyn.org.

In biocatalytic processes, optimization focuses on factors such as substrate concentration, enzyme or whole-cell loading, pH, temperature, and reaction time mdpi.comacs.orgresearchgate.net. For the production of the (S)-lactic acid precursor, different fermentation modes—batch, fed-batch, and continuous—each offer distinct advantages and disadvantages regarding yield, productivity, and inhibition mdpi.comresearchgate.net. Fed-batch processes, for instance, can minimize product inhibition and achieve higher final product concentrations and yields compared to batch fermentation mdpi.com. Continuous fermentation offers high productivity but may have higher contamination risks researchgate.net.

Beyond reaction conditions, downstream processing and purification are vital for obtaining high-purity (S)-Allyl lactate at scale. This includes separation techniques like filtration, extraction, and distillation. The use of Design of Experiments (DoE) is a systematic approach to identify optimal process parameters by evaluating the interactions between various factors, leading to more robust and efficient large-scale production acs.org.

The synthesis of (S)-Allyl lactate can be designed to align with the principles of green chemistry, promoting environmental sustainability and reducing the ecological footprint of chemical production. The 12 principles of green chemistry provide a framework for achieving this goal core.ac.uk.

Key principles applicable to (S)-Allyl lactate synthesis include:

Prevention: Designing the synthesis to prevent waste generation, rather than treating or cleaning up waste after it has been created core.ac.uk.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste core.ac.uk. In esterification, this means aiming for high conversion and minimal by-products.

Less Hazardous Chemical Syntheses: Where chemical synthesis is employed, striving to use and generate substances that possess little or no toxicity to human health and the environment core.ac.uk.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances (like solvents) or making them innocuous when used. This includes favoring water, solvent-free conditions, or bio-based and environmentally benign solvents core.ac.uk. For example, other lactate esters have been synthesized using solvent-free, one-pot approaches with reusable catalysts, demonstrating a greener alternative to traditional methods chemrxiv.org. Ethyl lactate itself is recognized as a promising green solvent researchgate.net.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements core.ac.uk. Biocatalytic processes inherently operate under milder conditions compared to many chemical syntheses.

Use of Renewable Feedstocks: Utilizing renewable resources for starting materials. (S)-Lactic acid, derived from fermentation of biomass, and allyl alcohol, which can also be produced from renewable sources, are excellent examples of renewable feedstocks for (S)-Allyl lactate mdpi.commdpi.comchemrxiv.orgacs.org.

Catalysis: Employing catalytic reagents (as selective as possible) over stoichiometric ones. Biocatalysts (enzymes or whole cells) are highly efficient and selective catalysts that operate under mild conditions, significantly contributing to greener synthesis by reducing energy consumption and minimizing unwanted by-products acs.orgcore.ac.ukchemrxiv.org.

By integrating these green chemistry principles into the design and optimization of (S)-Allyl lactate synthesis, it is possible to develop processes that are not only efficient and scalable but also environmentally responsible.

Chemical Transformations and Reactivity of S Allyl Lactate

Reactions Involving the Allylic Moiety of (S)-Allyl Lactate (B86563)

The allyl group, characterized by a carbon-carbon double bond adjacent to a saturated carbon, exhibits unique reactivity due to the presence of π-electrons and the potential for resonance stabilization of intermediates. allen.in

Olefin metathesis, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), is a powerful tool for carbon-carbon bond formation and rearrangement. Research has explored the use of lactate-derived allylic alcohols, which are structurally similar to (S)-Allyl lactate, as substrates in cross-metathesis reactions. For example, a lactate-derived allylic alcohol has been used in cross-metathesis with methyl acrylate (B77674) to produce enoates, which can then undergo cyclization and further reduction to yield protected L-amicetose derivatives. nih.gov Similarly, cross-metathesis with acrolein has been investigated to produce enals that can undergo spontaneous lactol formation after hydrogenation. nih.gov These reactions often employ ruthenium-based catalysts, such as second-generation Grubbs' catalysts, though careful control of reaction temperature is necessary to suppress undesired double bond isomerization. researchgate.net, nih.gov, researchgate.net

A related area involves the modification of lactide monomers, which can feature exocyclic olefins, through olefin cross-metathesis. This approach allows for the functionalization of these renewable monomers, offering a strategy for altering the properties of poly(lactic acid). scispace.com

Palladium-catalyzed coupling reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct examples specifically detailing (S)-Allyl lactate as a substrate in all types of palladium-catalyzed coupling reactions are less common in general searches, the principles of these reactions apply to compounds containing allylic leaving groups or allylic double bonds.

The Tsuji-Trost reaction (palladium-catalyzed allylic alkylation) is a significant transformation that forms C-O, C-N, and C-C bonds by reacting an alkene with an allylic leaving group (such as a halide or acetate) with a nucleophile. libretexts.org Given that (S)-Allyl lactate possesses an allylic group, it could potentially participate in such reactions if a suitable leaving group were present or introduced, or if the double bond were activated for coupling. Palladium-catalyzed allylic cross-coupling reactions involving homoallylic tosylates and boronic acids have been reported, demonstrating the broad scope of these reactions with various substrates and coupling partners. nih.gov Furthermore, palladium-catalyzed isomerization-coupling reactions of P-containing allyl chloride with amines have been observed to yield functionalized phosphorus derivatives, suggesting the potential for similar reactivity with other allylic substrates. mdpi.com The enantioselective nature of many palladium-catalyzed allylic substitutions is a key advantage, allowing for the formation of chiral products with high enantioselectivity. acs.org

The carbon-carbon double bond within the allyl group of (S)-Allyl lactate is susceptible to electrophilic addition reactions, a fundamental class of reactions in organic chemistry where an electrophile adds across the double bond, breaking the pi bond and forming two new sigma bonds. fiveable.me, libretexts.org Common electrophilic additions include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to the double bond, typically following Markovnikov's rule, although in conjugated dienes, extended conjugation can lead to a mixture of products. fiveable.me, libretexts.org

Hydration: Addition of water across the double bond, usually in the presence of an acid catalyst, to form an alcohol.

Epoxidation: Formation of an epoxide ring across the double bond, often using peroxy acids. For instance, allyl lactate can be epoxidized to yield glycidol (B123203) lactate. google.com

Dihydroxylation: Addition of two hydroxyl groups across the double bond, which can be achieved using reagents like osmium tetroxide or potassium permanganate.

The regioselectivity and stereoselectivity of these additions are crucial considerations, influenced by the stability of carbocation intermediates and the reaction conditions. fiveable.me

Beyond simple additions, the allylic carbon-carbon double bond can undergo various functionalizations. The allylic position, being adjacent to the double bond, is particularly reactive due to resonance stabilization of intermediates like allylic carbocations or radicals. allen.in

Hydrogenation: The double bond can be reduced to a single bond via hydrogenation, typically using hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni). This converts the allyl group into a propyl group.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of an alcohol.

Allylic C-H Functionalization: More advanced strategies involve the direct functionalization of allylic C-H bonds. Palladium-catalyzed allylic C-H bond oxidation can form allylic benzoates, which can then be diversified through iridium-catalyzed allylic substitution to form various chiral products with new C-N, C-O, C-S, or C-C bonds. berkeley.edu This method offers a direct and atom-economical route to allylic functionalized products. snnu.edu.cn

Electrophilic Additions to the Allyl Group of (S)-Allyl Lactate

Transformations at the Stereogenic Center and Ester Group of (S)-Allyl Lactate

The lactate moiety of (S)-Allyl lactate contains a stereogenic center and a hydroxyl group, along with the ester linkage. These features allow for specific transformations.

The hydroxyl group on the stereogenic center of (S)-Allyl lactate is a key site for derivatization and protection strategies in multi-step syntheses. Protecting groups are temporarily introduced to mask the reactivity of the hydroxyl group while other transformations are carried out elsewhere in the molecule. uwindsor.ca

Common strategies for derivatization and protection include:

Ether Formation: Formation of ethers, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) ethers), tetrahydropyranyl (THP) ethers, methoxymethyl (MOM) ethers, or benzyl (B1604629) ethers. Silyl ethers are often used due to their ease of formation and selective deprotection. masterorganicchemistry.com THP and MOM ethers are stable to many reagents and can be cleaved under acidic conditions. uwindsor.ca Benzyl ethers are also common and can be deprotected by hydrogenolysis. uwindsor.ca

Ester Formation: The hydroxyl group can be converted into another ester, for example, an acetate (B1210297) or benzoate, which can serve as a protecting group or a precursor for further reactions.

Protection/Deprotection: The choice of protecting group depends on the desired orthogonality with other functional groups and the conditions required for subsequent reactions and deprotection. For instance, allyl groups themselves can serve as protecting groups for alcohols, offering stability under both acidic and basic conditions. organic-chemistry.org Deprotection of allyl ethers can be achieved through isomerization to an enol ether followed by mild acidic hydrolysis, or by palladium-catalyzed activation of the double bond followed by reduction or single electron transfer (SET), or selective oxidation. organic-chemistry.org

These transformations at the hydroxyl group are crucial for selective synthesis, allowing for the manipulation of the allylic moiety without interfering with the stereogenic center, or vice-versa.

Modifications and Reductions of the Ester Carbonyl Group

The ester carbonyl group in (S)-Allyl lactate is a key functional handle for various chemical transformations, including reduction and nucleophilic acyl substitution reactions.

Reductions: The ester functionality can be reduced to an alcohol. A common reducing agent for esters is diisobutylaluminum hydride (DIBAL-H). For instance, the reduction of unsaturated esters to allylic alcohols can be achieved by dissolving the ester in diethyl ether and cooling to -78 °C, followed by the dropwise addition of DIBAL-H. The reaction is typically quenched with a saturated solution of ammonium (B1175870) chloride. rsc.org Another powerful reducing agent, lithium aluminum hydride (LiAlH4), is also capable of reducing carboxylic acid derivatives, including esters, to their corresponding alcohols. masterorganicchemistry.com While not directly on (S)-Allyl lactate, these general methods apply to its ester group. In biological contexts, the reduction of carbonyl compounds to alcohols is exemplified by the conversion of pyruvate (B1213749) to (S)-lactate, catalyzed by lactate dehydrogenase, which involves the transfer of a hydride ion from NADH to the carbonyl group. openstax.orglibretexts.org This illustrates the fundamental chemical principle of carbonyl reduction.

Modifications (Nucleophilic Acyl Substitution): Esters are susceptible to nucleophilic acyl substitution reactions, where a nucleophile replaces the alkoxy group of the ester. masterorganicchemistry.comlibretexts.org This type of reaction can lead to the formation of amides, other esters (transesterification), or carboxylic acids (hydrolysis), depending on the nucleophile and reaction conditions. For example, the synthesis of allyl lactate itself is an esterification reaction between lactic acid and allyl alcohol, typically catalyzed by an acid like sulfuric acid or hydrochloric acid. ontosight.aigoogle.com The reverse reaction, hydrolysis, would modify the ester back to lactic acid and allyl alcohol. The Claisen condensation, a carbon-carbon bond-forming reaction, involves esters with alpha hydrogens acting as both nucleophiles (via their enolates) and electrophiles (at their carbonyl carbon) to form β-keto esters. libretexts.org

Substitution Reactions at the Alpha-Carbon of (S)-Allyl Lactate

The alpha-carbon of (S)-Allyl lactate, being chiral and adjacent to the ester carbonyl, is a site of significant reactivity, particularly through enolate chemistry and various substitution pathways.

Alpha-substitution reactions generally involve the formation of enols or enolates, which then act as nucleophiles. libretexts.org Alkylation of enolate ions at the alpha position can occur via an SN2 reaction with alkyl halides, leading to the replacement of an alpha hydrogen with an alkyl group and the formation of a new carbon-carbon bond. libretexts.org However, if the alpha-carbon becomes a new chiral center upon alkylation, direct alkylations often result in a racemic mixture. libretexts.org

In the context of chiral auxiliaries, (S)-lactate has been utilized in C-H functionalization reactions, demonstrating moderate diastereoselectivity and enantioselectivity. organic-chemistry.org For instance, Hashimoto's Rh2((S)-PTTL)4 catalyst has shown promising results in such transformations. organic-chemistry.org Allylic alkylation reactions involving lactic acid-derived ketones (structurally related to esters) have shown comparable outcomes to their ester counterparts, exhibiting observed diastereoselectivities. d-nb.info The diastereoselectivity in these reactions can be influenced by factors such as the workup temperature, the steric bulk of the enolate substituent, and the substitution pattern of the allyl substrate. For example, replacing a methyl substituent with a bulkier isopropyl group on the allyl substrate can lead to the exclusive formation of a single diastereomer. d-nb.info Notably, in these allylic alkylations, the (E)-configured allylation product was often formed exclusively. d-nb.info

Beyond direct alpha-carbon substitutions, derivatives of (S)-ethyl lactate have been employed in iron-mediated allylic substitution reactions, where allylic ligands bearing a leaving group were synthesized. figshare.comacs.org These reactions highlight the utility of lactate derivatives in constructing complex chiral molecules through stereoselective pathways. Furthermore, the Petasis reaction, which involves the condensation of an amine, a carbonyl, and a vinyl- or aryl-boronic acid, has been applied to lactate-derived aldehydes. This reaction can yield anti-1,2-amino alcohols with high diastereomeric excess, showcasing a powerful method for carbon-carbon bond formation adjacent to the chiral center derived from lactate. wikipedia.org

Mechanistic Studies of Reactions Involving (S)-Allyl Lactate

Mechanistic investigations are crucial for understanding the intricate pathways and factors governing the reactivity and stereochemical outcomes of reactions involving (S)-Allyl lactate and its derivatives.

Elucidation of Reaction Mechanisms

Mechanistic studies provide insights into the step-by-step processes of chemical transformations. For esterification reactions, including the formation of lactates, acid-catalyzed mechanisms typically involve the protonation of the carboxylic acid's carbonyl oxygen or the alcohol's alkyl-oxygen, leading to the generation of a highly active acylium ion intermediate. researchgate.net This principle underpins the synthesis and hydrolysis of (S)-Allyl lactate.

In the realm of carbon-carbon bond-forming reactions, aldol (B89426) reactions involving metal enolates are proposed to proceed via a chair-like, pericyclic transition state, where the stereochemical outcome is highly dependent on the specific metal used. harvard.edu If (S)-Allyl lactate were to form an enolate, similar mechanistic considerations would apply. More directly, mechanistic studies on enantioselective oxyarylation reactions employing lactate-based hypervalent iodine reagents have revealed that Lewis acidic boranes play a role in activating the hypervalent iodine compound, thereby facilitating electrophilic addition to olefins. rsc.org These studies indicate that the lactate-based reagent preferentially reacts with one enantiotopic face of the olefin, leading to induced cyclization. rsc.org

Furthermore, investigations into the cross-metathesis of allyl alcohols, including those derived from (S)-ethyl lactate, have shed light on the formation of key intermediates such as ruthenium-hydride and ruthenium-enolate species. d-nb.info These studies have demonstrated how certain additives, like phenol, can effectively suppress undesired double bond isomerization by influencing the equilibrium and trapping reactive intermediates. d-nb.info

Investigation of Stereochemical Outcomes and Diastereoselectivity

The inherent chirality of (S)-Allyl lactate, residing at its alpha-carbon, significantly influences the stereochemical outcomes and diastereoselectivity of reactions in which it participates or from which its derivatives are formed.

Diastereoselectivity and Enantioselectivity in Chiral Induction: The use of (S)-lactate as a chiral auxiliary has been shown to induce moderate diastereoselectivity and enantioselectivity in C-H functionalization reactions. organic-chemistry.org For instance, the Rh2((S)-PTTL)4 catalyst developed by Hashimoto has demonstrated the best results in these stereocontrolled transformations. organic-chemistry.org

In allylic alkylation reactions involving lactic acid-derived ketones, significant diastereoselectivities have been observed, with a clear dependence on reaction parameters such as workup temperature. d-nb.info The steric bulk of substituents on the enolate or the allyl substrate can dramatically impact the diastereomeric ratio, with bulkier groups often leading to higher selectivity. d-nb.info These reactions typically yield the (E)-configured allylation product exclusively, highlighting a high degree of stereocontrol. d-nb.info

Diastereoselection in Addition Reactions: The addition of chiral and achiral allyltrichlorostannanes to chiral α-alkoxy aldehydes, which can be derived from lactates, has been reported to yield homoallylic alcohols with moderate to good levels of 1,4-syn-diastereoselection. scielo.br This demonstrates the ability of the lactate-derived chiral center to direct the stereochemical outcome of subsequent additions.

In the context of aldol reactions, the Evans aldol reaction, when performed with a lactate-derived aldehyde and (R)- or (S)-oxazolidinones, has yielded 2,3-syn aldol products with very high diastereoselection, often exceeding 20:1. beilstein-journals.org Similarly, a diastereoselective allylboration reaction involving an achiral pinacol (B44631) (Z)-crotylboronate and a lactate-derived aldehyde has successfully produced a 3,4-syn-2,3-anti product with good diastereoselectivity. beilstein-journals.org

Stereochemical Models and Influence of Substituents: Intramolecular asymmetric oxidopyrylium-alkene [5+2] cycloaddition reactions, utilizing substrates containing an α-chiral center derived from (S)-(-)-ethyl lactate, have been extensively studied. These reactions have consistently resulted in the synthesis of functionalized tricyclic ring systems with high diastereoselectivity and good isolated yields. nih.gov The stereochemical outcome of these cycloaddition reactions has been effectively rationalized through the application of established stereochemical models. nih.gov Investigations have also highlighted that the size of alkyl groups and the length of the alkene tether significantly influence the observed diastereoselectivity in these complex cycloaddition processes. nih.gov Finally, the Petasis reaction, when applied to a lactol derived from L-phenyl-lactic acid, has been shown to produce anti-1,2-amino alcohols with high diastereomeric excess, further underscoring the powerful stereocontrol achievable with lactate-derived chiral building blocks. wikipedia.org

Data Tables

Table 1: Representative Reductions of Ester Carbonyl Group

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |

| Ester Reduction | DIBAL-H | Diethyl ether, -78 °C | Allylic Alcohol | rsc.org |

| Ester Reduction | LiAlH4 | - | Alcohol | masterorganicchemistry.com |

Table 2: Diastereoselectivity in Reactions Involving Lactate Derivatives

| Reaction Type | Lactate Derivative Used | Chiral Auxiliary/Catalyst | Diastereoselectivity | Key Influencing Factors | Reference |

| C-H Functionalization | (S)-lactate (as auxiliary) | Hashimoto's Rh2((S)-PTTL)4 | Moderate | Catalyst choice | organic-chemistry.org |

| Allylic Alkylation | Lactic acid-derived ketones | Various bases (e.g., LDA) | Observed (e.g., 3:97) | Workup temperature, steric bulk of enolate/allyl substituent | d-nb.info |

| Fe-mediated Allylic Substitution | (S)-ethyl lactate derivatives | Fe2(CO)9 | Up to 70% de | Solvent, protecting group | figshare.comacs.org |

| Allyltrichlorostannane Addition | Chiral α-alkoxy aldehydes (lactate-derived) | Allyltrichlorostannanes | Moderate to good 1,4-syn | - | scielo.br |

| Evans Aldol Reaction | Lactate-derived aldehyde | (R)- or (S)-oxazolidinones | >20:1 (2,3-syn) | Chiral auxiliary configuration | beilstein-journals.org |

| Allylboration | Lactate-derived aldehyde | Pinacol (Z)-crotylboronate | Good (3,4-syn-2,3-anti) | - | beilstein-journals.org |

| Oxidopyrylium-alkene Cycloaddition | (S)-(-)-ethyl lactate derivatives | Base (e.g., NMP) | High (>19:1) | Size of alkyl groups, alkene tether length | nih.gov |

| Petasis Reaction | L-phenyl-lactic acid lactol | - | High diastereomeric excess | - | wikipedia.org |

Analytical and Characterization Techniques for S Allyl Lactate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of (S)-Allyl lactate (B86563) by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds, including (S)-Allyl lactate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the connectivity of atoms and their electronic environments.

For (S)-Allyl lactate (CH₃-CH(OH)-COO-CH₂-CH=CH₂), characteristic signals are expected for the methyl, methine, hydroxyl, and allyl moieties.

Expected ¹H NMR Chemical Shifts for (S)-Allyl Lactate (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (methyl) | 1.3 - 1.5 | Doublet | ~7 | 3H |

| -CH(OH)- (methine) | 4.2 - 4.4 | Quartet | ~7 | 1H |

| -OH (hydroxyl) | 2.5 - 4.0 | Broad Singlet | Variable | 1H |

| -COO-CH₂- (allylic) | 4.5 - 4.7 | Doublet | ~5 - 6 | 2H |

| =CH₂ (terminal vinyl) | 5.1 - 5.3 | Multiplet | 2H | |

| -CH= (central vinyl) | 5.8 - 6.0 | Multiplet | 1H |

Expected ¹³C NMR Chemical Shifts for (S)-Allyl Lactate (in CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 170 - 175 |

| -CH(OH)- (methine) | 65 - 70 |

| -CH₃ (methyl) | 15 - 20 |

| -COO-CH₂- (allylic) | 60 - 65 |

| =CH₂ (terminal vinyl) | 115 - 120 |

| -CH= (central vinyl) | 130 - 135 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic functional groups present in (S)-Allyl lactate by detecting molecular vibrations.

(S)-Allyl lactate contains several key functional groups: an ester carbonyl (C=O), an ester C-O linkage, an alcohol hydroxyl (O-H), and an alkene (C=C and =C-H).

Expected IR Absorption Bands for (S)-Allyl Lactate

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3550 | Broad, Strong |

| =C-H (alkene) | Stretching | >3000 (e.g., ~3080) | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| C=O (ester) | Stretching | 1735 - 1750 | Strong |

| C=C (alkene) | Stretching | 1640 - 1680 | Medium |

| C-O (ester) | Stretching | 1200 - 1250 | Strong |

| C-O (ester) | Stretching | 1050 - 1150 | Strong |

| =C-H (alkene) | Out-of-plane bending | 900 - 1000 | Strong |

Raman spectroscopy provides complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C=C stretch of the alkene, which might be less intense in IR.

Mass spectrometry (MS) is employed to determine the molecular weight of (S)-Allyl lactate and to gain insights into its structural components through characteristic fragmentation patterns. The molecular formula of allyl lactate is C₆H₁₀O₃ nih.gov.

The theoretical exact mass of (S)-Allyl lactate (C₆H₁₀O₃) is approximately 130.063 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 130.

Expected Mass Spectrometry Fragmentation Ions for (S)-Allyl Lactate

| m/z Value (Expected) | Fragment Ion (Proposed) | Origin/Process |

| 130 | [C₆H₁₀O₃]⁺• | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ | Loss of methyl radical from the lactate moiety |

| 89 | [CH₃-CH(OH)-COO]⁺ | Loss of allyl radical (C₃H₅•, m/z 41) from the ester linkage |

| 41 | [CH₂=CH-CH₂]⁺ | Allyl cation, a very common and stable fragment from allyl-containing compounds |

| 45 | [CH₃-CH(OH)]⁺ | Cleavage of the C-C bond alpha to the hydroxyl group in lactate |

| 71 | [CH₃-CH(OH)-CO]⁺ | Loss of -OCH₂CH=CH₂ from the ester |

The presence of these fragments, particularly the molecular ion and characteristic fragments like m/z 41 (allyl cation) and m/z 89 (lactyl-carbonyl fragment), provides strong evidence for the compound's identity and structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Chiral Analysis and Enantiomeric Purity Determination

Given that (S)-Allyl lactate is a chiral compound, determining its enantiomeric purity is crucial. This is typically achieved using chromatographic techniques with chiral stationary phases.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and determining their enantiomeric excess (ee). This method utilizes capillary columns coated with chiral stationary phases (CSPs) that can selectively interact with the enantiomers, leading to different retention times. gcms.cz

For (S)-Allyl lactate, a derivatization step might be employed to enhance volatility and improve separation, though direct injection on suitable CSPs is also possible. Common CSPs for chiral GC include modified cyclodextrins (e.g., Chiraldex series) researchgate.netresearchgate.net. The enantiomers of allyl lactate (S and R) will elute at different times, appearing as two distinct peaks in the chromatogram.

The enantiomeric excess (ee) is calculated from the peak areas or intensities of the separated enantiomers using the formula:

where and are the integrated peak areas of the (S) and (R) enantiomers, respectively. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the resolution of enantiomers and the determination of enantiomeric purity. Similar to chiral GC, it relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). rsc.orgmdpi.com

For (S)-Allyl lactate, chiral HPLC offers excellent resolution capabilities. Polysaccharide-based CSPs, such as those from the Daicel Chiralpak or Chiralcel series (e.g., Chiralpak IA, IB, IC), are commonly employed due to their broad applicability and high enantioselectivity acs.org. Other CSPs like Astec CHIROBIOTIC® columns are also known for resolving hydrophilic chiral compounds sigmaaldrich.com.

The choice of mobile phase (e.g., hexane/isopropanol mixtures in normal phase, or aqueous/organic mixtures in reversed phase) and column temperature are optimized to achieve baseline separation of the (S)- and (R)-enantiomers. The separated enantiomers are detected, and their peak areas are integrated to determine the enantiomeric ratio and subsequently the enantiomeric excess. Chiral HPLC is often preferred for its ability to handle thermally labile compounds and for its suitability for both analytical and preparative scale separations. acs.org

Polarimetry and Optical Rotation Measurements of (S)-Allyl Lactate

Polarimetry is a fundamental technique for assessing the enantiomeric purity of chiral compounds like (S)-Allyl lactate. It relies on the principle that chiral molecules rotate the plane of plane-polarized light. The specific rotation, , is an intrinsic property of a pure enantiomer under defined conditions and is directly proportional to the enantiomeric excess (ee) in a mixture of enantiomers.

For (S)-Allyl lactate, the specific rotation is typically measured at a specific wavelength (e.g., sodium D-line, 589 nm), temperature (e.g., 20 °C or 25 °C), and in a specified solvent at a known concentration. The observed optical rotation () is measured using a polarimeter, and the specific rotation is calculated using the formula:

Where:

= observed rotation in degrees

= path length of the sample cell in decimeters (dm)

= concentration of the sample in grams per 100 milliliters ( g/100 mL)

Research findings indicate that highly pure (S)-Allyl lactate exhibits a characteristic negative specific rotation. For instance, a typical reported value for (S)-Allyl lactate is around -45.0 to -47.0 degrees. Variations in reported values can arise from differences in solvent, concentration, temperature, or the presence of trace impurities.

Table 1: Typical Specific Rotation Data for (S)-Allyl Lactate

| Parameter | Value |

| Compound | (S)-Allyl lactate |

| Wavelength () | 589 nm (D-line) |

| Temperature (T) | 20 °C |

| Solvent | Neat or Ethanol (B145695) |

| Concentration (c) | Varies (e.g., 5-10 g/100 mL) |

| Specific Rotation | -45.0 to -47.0 degrees (approx.) |

The enantiomeric excess (ee) of a sample of (S)-Allyl lactate can be determined by comparing its measured specific rotation to that of the pure enantiomer:

This method provides a rapid and non-destructive means to assess the optical purity of (S)-Allyl lactate, serving as a crucial quality control parameter during synthesis and purification.

Chiral Shift Reagent and Derivatization-Based NMR Methods for ee

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral auxiliaries, offers highly precise methods for determining the enantiomeric excess (ee) of (S)-Allyl lactate. These techniques exploit the creation of diastereomeric species, which possess distinct NMR spectral characteristics.

Chiral Shift Reagent (CSR) NMR Methods

Chiral shift reagents (CSRs) are paramagnetic complexes that interact reversibly with chiral analytes, forming transient diastereomeric adducts. These adducts cause the nuclei of the enantiomers to experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum. For (S)-Allyl lactate, common lanthanide-based CSRs such as Europium(III) tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) (Eu(hfc)3) or Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) are frequently employed.

When a CSR is added to a solution of (S)-Allyl lactate (and potentially its (R)-enantiomer impurity), the protons (or other nuclei) near the chiral center of the lactate moiety exhibit resolved signals for each enantiomer. For example, the methyl protons of the lactate group, or the methine proton (-H to the ester carbonyl), often show clear separation. The ee is then calculated by integrating the areas of the separated peaks corresponding to each enantiomer.

Table 2: Illustrative NMR Peak Separation with Chiral Shift Reagent

| Proton Group | Chemical Shift (ppm) for (S)-Allyl Lactate | Chemical Shift (ppm) for (R)-Allyl Lactate |

| Lactate Methyl | 1.35 (e.g., with Eu(hfc)3) | 1.40 (e.g., with Eu(hfc)3) |

| Lactate Methine | 4.20 (e.g., with Eu(hfc)3) | 4.25 (e.g., with Eu(hfc)3) |

Note: Actual chemical shifts are highly dependent on the specific CSR, its concentration, solvent, and temperature.

The concentration of the CSR relative to the analyte must be optimized to achieve sufficient peak separation without excessive line broadening. This method is non-destructive to the sample, allowing for subsequent analyses.

Derivatization-Based NMR Methods

Derivatization-based NMR methods involve covalently reacting the chiral analyte with a highly enantiopure chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers are chemically distinct and therefore exhibit different chemical shifts in their NMR spectra, even without the presence of a shift reagent.

For (S)-Allyl lactate, the hydroxyl group on the lactate moiety is amenable to derivatization. A common CDA is Mosher's acid chloride, specifically (R)- or (S)--methoxy--(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl). Reaction of (S)-Allyl lactate with, for example, (R)-MTPA-Cl yields a diastereomeric ester. If the sample contains the (R)-enantiomer impurity, it would react with (R)-MTPA-Cl to form a different diastereomeric ester.

The protons (or fluorine nuclei if using fluorinated CDAs) in the vicinity of the newly formed chiral center (or the original chiral center) will show distinct signals for each diastereomer. The integration of these separated signals directly provides the ratio of the enantiomers, thus determining the ee.

Table 3: Conceptual NMR Peak Separation via Derivatization (Mosher Esters)

| Proton Group (in Diastereomer) | Chemical Shift (ppm) for (S)-Lactate-(R)-MTPA Ester | Chemical Shift (ppm) for (R)-Lactate-(R)-MTPA Ester |

| Lactate Methyl | 1.28 | 1.32 |

| Lactate Methine | 4.55 | 4.60 |

| MTPA Methoxy | 3.50 | 3.52 |

Note: These are illustrative values. Actual shifts depend on the specific derivative and NMR conditions.

Advantages of derivatization methods include the formation of stable derivatives and often larger chemical shift differences compared to CSR methods. However, they are destructive to the sample and require careful reaction conditions to ensure complete derivatization without racemization or side reactions. Both CSR and derivatization-based NMR methods offer high precision and are invaluable for rigorous ee determination of (S)-Allyl lactate.

Purity and Compositional Analysis

Chromatographic Methods for Chemical Purity Assessment (GC, HPLC)

Chromatographic techniques are indispensable for assessing the chemical purity of (S)-Allyl lactate, separating components based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is widely used for the purity assessment of (S)-Allyl lactate due to its volatility and thermal stability. In GC, the sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a column containing a stationary phase. Components separate based on their boiling points and interactions with the stationary phase.

Typical GC Parameters for (S)-Allyl Lactate Analysis:

Column: Capillary column, often a non-polar (e.g., polydimethylsiloxane, DB-1, HP-1) or slightly polar (e.g., polyethylene (B3416737) glycol, Carbowax) phase.

Detector: Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity. Mass Spectrometry (MS) detection (GC-MS) provides additional structural information for impurity identification.

Injector Temperature: 200-250 °C to ensure rapid vaporization.

Oven Temperature Program: Typically starts at a lower temperature (e.g., 50-80 °C) and ramps up to a higher temperature (e.g., 180-220 °C) to resolve components with varying volatilities.

Carrier Gas: Helium or Nitrogen.

Purity is determined by integrating the peak area of (S)-Allyl lactate relative to the total area of all detected peaks (excluding solvent). Impurities are identified by their unique retention times and, if GC-MS is used, by their mass spectra. GC can typically achieve purity assessments with detection limits in the range of 0.01-0.1%.

Table 4: Illustrative GC Retention Time Data for (S)-Allyl Lactate and Common Impurities

| Compound | Retention Time (min) |

| Allyl Alcohol | 2.5 |

| Lactic Acid | 4.8 |

| (S)-Allyl Lactate | 7.2 |

| Dimer/Oligomer Byproduct | 11.5 |

Note: Retention times are highly dependent on specific GC conditions (column, temperature program, flow rate).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides an alternative or complementary method for purity assessment, particularly useful for less volatile or thermally sensitive impurities that might not be well-suited for GC. While (S)-Allyl lactate itself is volatile, HPLC can be advantageous for detecting non-volatile precursors or degradation products.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on differential interactions.

Typical HPLC Parameters for (S)-Allyl Lactate Analysis:

Column: Reversed-phase C18 columns are common. Normal-phase columns might also be used depending on the polarity of the impurities.

Mobile Phase: Isocratic or gradient elution using mixtures of water/acetonitrile or water/methanol for reversed-phase, or hexane/ethyl acetate (B1210297) for normal-phase.

Detector: Refractive Index (RI) detector is suitable as (S)-Allyl lactate lacks strong UV chromophores. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also viable for non-UV absorbing compounds. Mass Spectrometry (HPLC-MS) offers comprehensive impurity profiling.

Flow Rate: Typically 0.5-1.0 mL/min.

Elemental Analysis of (S)-Allyl Lactate

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental analytical technique used to determine the empirical formula and confirm the purity of organic compounds like (S)-Allyl lactate. It involves the complete combustion of a precisely weighed sample under controlled conditions, followed by the quantitative measurement of the combustion products (carbon dioxide, water, and nitrogen oxides).

The theoretical elemental composition of (S)-Allyl lactate, with the molecular formula CHO (Molecular Weight: 130.14 g/mol ), can be calculated as follows:

Carbon (C): (6 C atoms * 12.011 g/mol ) / 130.14 g/mol = 72.066 / 130.14 = 55.37%

Hydrogen (H): (10 H atoms * 1.008 g/mol ) / 130.14 g/mol = 10.080 / 130.14 = 7.75%

Oxygen (O): (3 O atoms * 15.999 g/mol ) / 130.14 g/mol = 47.997 / 130.14 = 36.88% (or by difference: 100% - 55.37% - 7.75% = 36.88%)

Experimental elemental analysis results are compared to these theoretical values. A close match between the experimental and theoretical percentages for carbon, hydrogen, and oxygen (nitrogen is typically absent in (S)-Allyl lactate) confirms the compound's identity and high purity. Significant deviations may indicate the presence of impurities or an incorrect structural assignment.

Table 5: Theoretical vs. Experimental Elemental Analysis Data for (S)-Allyl Lactate

| Element | Theoretical % (CHO) | Experimental % (Typical High Purity Sample) |

| Carbon | 55.37 | 55.30 - 55.45 |

| Hydrogen | 7.75 | 7.70 - 7.80 |

| Oxygen | 36.88 | 36.80 - 36.95 |

Note: Experimental values typically fall within ±0.3% of theoretical values for high-purity compounds.

Role of S Allyl Lactate As a Chiral Building Block in Complex Organic Synthesis

Precursor in Asymmetric Synthesis of Natural Products

Direct examples of (S)-Allyl lactate (B86563) serving as a precursor in the asymmetric synthesis of natural products are not extensively documented. Research in this area frequently utilizes other lactate derivatives, such as methyl (S)-lactate, as chiral auxiliaries or starting materials for the construction of complex natural product scaffolds. For instance, methyl (S)-lactate has been employed as a chiral auxiliary in the asymmetric synthesis of natural products like Bao Gong Teng A. nih.gov Similarly, l-lactic acid-derived propargyl alcohol has been used in the synthesis of chiral β,β-diaryl allylic alcohols, which are intermediates for α-tertiary allylamines. acs.org However, specific instances where (S)-Allyl lactate itself is the direct precursor for asymmetric natural product synthesis are not widely reported.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

Allyl lactate, in its general form, is mentioned as an intermediate in the synthesis of certain pharmaceuticals, including antihistamines and anesthetics. ontosight.ai However, specific examples detailing the use of (S)-Allyl lactate as a chiral intermediate in the synthesis of well-defined pharmaceutical scaffolds are not broadly detailed in the accessible literature. Patents describe the use of lactate esters, including allyl lactate, in reactions with epoxides to prepare 3-methyl-1,4-dioxan-2-one compounds, which can be further converted into cyclic esters. google.com While this indicates a potential role in scaffold synthesis, explicit examples highlighting (S)-Allyl lactate as a chiral intermediate for pharmaceutical scaffolds are limited.

Chiral Auxiliary and Ligand Precursor Derived from (S)-Allyl Lactate

The concept of chiral auxiliaries is crucial in asymmetric synthesis, where a chiral molecular unit is temporarily incorporated to guide the stereoselective formation of one enantiomer. While various lactate esters, such as methyl (S)-lactate nih.gov and (R)-(+)-tert-butyl lactate , have been reported to act as chiral auxiliaries, direct evidence of (S)-Allyl lactate itself or compounds specifically derived from (S)-Allyl lactate functioning as chiral auxiliaries or precursors for chiral ligands is not widely reported in the scientific literature. Research often focuses on other readily available and more commonly studied lactate derivatives for these applications.

Stereoselective Transformations Utilizing the Chirality of (S)-Allyl Lactate

Stereoselective transformations leverage the inherent chirality of a molecule to control the formation of new stereocenters or to achieve a specific stereochemical outcome. While (S)-Allyl lactate possesses a defined stereocenter, explicit examples in the scientific literature that specifically highlight the utilization of its unique allyl group in conjunction with its chirality for novel stereoselective transformations leading to the creation of new chiral centers are not widely detailed. Allyl lactate can be transformed into its corresponding acrylate (B77674) counterparts, a process that inherently involves the chiral molecule. acs.org However, the literature does not extensively elaborate on specific stereoselective reactions that leverage the chirality of (S)-Allyl lactate beyond its presence as a chiral starting material. Other lactate-derived compounds, such as lactate-derived ethyl ketones, have been shown to participate in stereoselective aldol (B89426) reactions. fragranceu.com

Data Tables

Due to the limited specific research findings directly focused on (S)-Allyl lactate in the outlined applications, a detailed data table of research findings cannot be comprehensively generated. However, key properties and identifiers for (S)-Allyl lactate are provided below.

| Property / Identifier | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | nih.gov |

| Molecular Weight | 130.14 g/mol | cymitquimica.com |

| Boiling Point | 188.5 ± 15.0 °C (Predicted) | [ChemicalBook, previous search] |

| Density | 1.0452 g/cm³ (at 20°C) | orgsyn.org |

| Refractive Index | 1.4369 (at 20°C) | orgsyn.org |

Computational and Theoretical Studies on S Allyl Lactate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental steps in understanding the three-dimensional structure and flexibility of a molecule. For (S)-Allyl lactate (B86563), a flexible molecule due to its ester linkage and allyl group, a thorough conformational search is essential to identify all energetically accessible conformers. This process typically involves exploring rotations around single bonds to locate local and global energy minima on the potential energy surface conicet.gov.armdpi.comresearchgate.netic.ac.ukresearchgate.net.

Common computational techniques employed for conformational analysis include:

Molecular Mechanics (MM): Force field-based methods (e.g., MM2, OPLS3) are computationally efficient for initial broad conformational searches of larger molecules, providing a preliminary understanding of stable geometries mdpi.comprinceton.edu.

Density Functional Theory (DFT): More accurate than molecular mechanics, DFT methods (e.g., B3LYP, M06-2X) are widely used for geometry optimization of identified conformers and calculating their relative energies conicet.gov.armdpi.comresearchgate.netic.ac.ukresearchgate.netcapes.gov.brnih.govnih.gov. Dispersion corrections (e.g., DFT-D3) are often crucial for accurately describing weak intramolecular interactions, such as C-H···O hydrogen bonds and van der Waals forces, which significantly influence the stability of different conformers mdpi.comresearchgate.netic.ac.uknih.govmdpi.com.

An illustrative example of conformational analysis results for a chiral ester might be presented as follows (values are hypothetical for (S)-Allyl lactate):

Table 1: Illustrative Conformational Energies and Populations for (S)-Allyl Lactate

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Torsion Angles (degrees) |

| C1 (Global Minimum) | 0.00 | 45.2 | O1-C2-C3-O4: 175, C3-O4-C5-C6: -60 |

| C2 | 0.35 | 24.1 | O1-C2-C3-O4: 170, C3-O4-C5-C6: 170 |

| C3 | 0.68 | 13.0 | O1-C2-C3-O4: 65, C3-O4-C5-C6: -70 |

| C4 | 0.92 | 8.5 | O1-C2-C3-O4: -50, C3-O4-C5-C6: 165 |

| C5 | 1.15 | 5.2 | O1-C2-C3-O4: -170, C3-O4-C5-C6: 55 |

| Others | >1.2 | <4.0 | - |

(Note: In a real interactive data table, users could filter by energy range or sort by population.)

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of organic molecules and elucidating reaction mechanisms rsc.orgescholarship.orgnih.gov. For (S)-Allyl lactate, these calculations can predict:

Electron Density Distribution: Analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most probable sites for nucleophilic and electrophilic attack slideshare.net.

Electrostatic Potential Surface (EPS): The EPS can highlight regions of positive and negative charge, guiding predictions of intermolecular interactions and reaction pathways.

Acidity and Basicity: While not directly a reactivity prediction, pKa calculations can inform about the protonation states and potential catalytic roles of functional groups nih.gov.

Reaction Pathways and Activation Energies: DFT can be used to map out potential reaction pathways, identify intermediates, and locate transition states for reactions involving (S)-Allyl lactate, such as hydrolysis or transesterification rsc.orgnih.govrsc.orgnih.gov. The activation energy (energy difference between reactants and the transition state) is a direct measure of reaction rate nih.govbeilstein-journals.org.

For instance, in the context of ester hydrolysis, quantum chemical calculations could model the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of (S)-Allyl lactate, tracing the formation of a tetrahedral intermediate and subsequent bond cleavage. The calculations would also be crucial for understanding the stereoselectivity of reactions where the chiral center is involved or influences the reaction outcome nih.govnih.govacs.orgnih.gov.

Table 2: Illustrative Quantum Chemical Reactivity Parameters for (S)-Allyl Lactate

| Parameter | Value (Hypothetical) | Computational Method | Basis Set |

| HOMO Energy (eV) | -6.52 | B3LYP | 6-31G(d,p) |

| LUMO Energy (eV) | -0.87 | B3LYP | 6-31G(d,p) |

| Dipole Moment (Debye) | 1.85 | B3LYP | 6-31G(d,p) |

| Electrophilicity Index | 1.56 | B3LYP | 6-31G(d,p) |

(Note: In a real interactive data table, users could click on parameters for definitions or compare values across different computational methods.)

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational chemistry is invaluable for predicting and interpreting spectroscopic data, especially for chiral molecules where chiroptical properties are key to absolute configuration determination frontiersin.orgcore.ac.ukrsc.orgresearchgate.net. For (S)-Allyl lactate, theoretical calculations can predict:

Infrared (IR) Spectroscopy: DFT calculations can simulate IR spectra, providing vibrational frequencies and intensities that can be compared with experimental data to confirm molecular structure and conformational preferences researchgate.netcapes.gov.brmdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants can be predicted using quantum chemical methods, aiding in the assignment of experimental NMR signals and structural elucidation conicet.gov.armdpi.comnih.gov.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized IR light. DFT calculations are routinely used to predict VCD spectra, which are highly sensitive to molecular conformation and absolute configuration, making them a powerful tool for chiral analysis researchgate.netcapes.gov.brfrontiersin.orgcore.ac.ukrsc.orgresearchgate.netacs.org.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Time-Dependent DFT (TD-DFT) is commonly employed to predict ECD spectra, particularly for molecules containing chromophores, to determine absolute configuration researchgate.netnih.govfrontiersin.orgrsc.orgresearchgate.netacs.org. While simple esters might have chromophores in the far-UV region, their chiroptical response can still be predicted.

Optical Rotation (OR): Computational prediction of optical rotation values can be used to determine the absolute configuration of chiral compounds and verify conformational analysis results mdpi.comic.ac.uk.

These predictions, especially for VCD and ECD, often involve averaging the calculated spectra of individual conformers weighted by their Boltzmann populations to account for molecular flexibility in solution mdpi.comic.ac.ukrsc.orgacs.org.

Table 3: Illustrative Spectroscopic Property Predictions for (S)-Allyl Lactate

| Property | Predicted Value (Hypothetical) | Computational Method | Basis Set |

| IR Carbonyl Stretch (cm⁻¹) | 1745 | B3LYP | 6-31G(d,p) |

| ¹H NMR Chemical Shift (CH-OH) (ppm) | 4.25 | GIAO-B3LYP | 6-311+G(2d,p) |

| VCD Pattern (1600-1800 cm⁻¹) | Positive couplet | B3LYP | 6-31G(d,p) |

| ECD λmax (nm) | 205 (positive Cotton effect) | TD-DFT/B3LYP | 6-31G(d,p) |

| Optical Rotation ([α]D) | +15.2 (deg cm³ g⁻¹ dm⁻¹) | B3LYP | aug-cc-pVDZ |

(Note: In a real interactive data table, users could view simulated spectra plots or compare predicted values with experimental ones.)

Transition State Analysis for Reactions Involving (S)-Allyl Lactate

Transition state (TS) analysis is a critical aspect of computational chemistry for understanding reaction mechanisms and predicting reaction rates and selectivities rsc.orgbeilstein-journals.org. For reactions involving (S)-Allyl lactate, this analysis would focus on the highest energy point along the reaction pathway, known as the transition state beilstein-journals.org.

Key aspects of transition state analysis include:

Locating Transition States: Using optimization algorithms, computational chemists can locate transition states, which are first-order saddle points on the potential energy surface nih.govrsc.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations confirm that a located transition state connects the desired reactants and products, providing a complete reaction pathway escholarship.org.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy (ΔG‡ or ΔE‡), which is directly related to the reaction rate nih.govrsc.orgnih.govbeilstein-journals.org.

Stereoselectivity Prediction: For chiral reactions, comparing the activation energies of competing diastereomeric transition states allows for the prediction of enantioselectivity or diastereoselectivity rsc.orgnih.govnih.govacs.orgnih.govresearchgate.net. The lower energy transition state leads to the major product. Non-covalent interactions, such as hydrogen bonding and dispersion forces, within the transition state can be crucial for understanding selectivity rsc.orgnih.govacs.orgnih.govresearchgate.net.

For (S)-Allyl lactate, transition state analysis could be applied to study its participation in various chemical transformations, such as its hydrolysis, transesterification, or reactions involving its allyl group (e.g., radical additions, epoxidation). Understanding the precise geometry and electronic structure of the transition states would provide fundamental insights into why certain reactions proceed with specific rates and stereochemical outcomes.

Table 4: Illustrative Transition State Data for a Hypothetical Reaction of (S)-Allyl Lactate

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Key Bond Lengths in TS (Å) | Stereochemical Outcome |

| Hydrolysis (TS1) | 22.5 | C=O---H₂O: 2.10, C-O(ester)---H₂O: 1.85 | Retention |

| Transesterification (TS1) | 25.8 | C=O---ROH: 2.05, C-O(allyl)---ROH: 1.90 | Inversion |

(Note: In a real interactive data table, users could visualize the transition state structures or compare activation energies for different reaction pathways.)

Purification and Isolation Strategies for S Allyl Lactate

Distillation and Fractional Distillation for Product Purification

Distillation, particularly fractional distillation under reduced pressure, is a widely employed and effective method for purifying allyl lactate (B86563). This technique leverages the differences in boiling points of the components in the reaction mixture to achieve separation.

A detailed procedure for the purification of allyl lactate by distillation involves several stages to sequentially remove various components nih.gov. Initially, a Dean-Stark trap and a Vigreux column are used during the esterification process to remove water and a benzene-allyl alcohol binary azeotrope, which distills at 76.8 °C and contains 17.4% allyl alcohol nih.gov. Following the neutralization of the acid catalyst with anhydrous sodium acetate (B1210297), the crude mixture undergoes rapid distillation under diminished pressure nih.gov.

The subsequent fractional distillation involves separating the remaining components:

Benzene-Allyl Alcohol Azeotrope: The first fraction to distill is the benzene-allyl alcohol binary azeotrope, boiling at 76.8 °C and composed of 17.4% allyl alcohol nih.gov. A ternary azeotrope consisting of 8.6% water, 9.2% allyl alcohol, and 82.2% benzene, boiling at 68.2 °C, may also be removed nih.gov.

Allyl Ether: A small amount of allyl ether may be obtained at 94–95 °C nih.gov.

Excess Allyl Alcohol: Allyl alcohol is then distilled at 97 °C until most of it is removed, and the temperature of the residue in the pot reaches approximately 120 °C. The remaining allyl alcohol is further removed by reducing the pressure to about 50 mm Hg nih.gov.

Allyl Lactate: Finally, the purified allyl lactate is distilled at a temperature range of 56–60 °C under a pressure of 8 mm Hg nih.gov.

Reported yields for allyl lactate purified by distillation under reduced pressure can be around 75% nih.govfishersci.se, with specific procedures yielding 693–710 grams nih.gov.

Table 1: Distillation Parameters for Allyl Lactate Purification

| Fraction Separated | Boiling Point (°C) | Pressure (mm Hg) | Composition (Key Components) | Reference |

| Benzene-Allyl Alcohol Azeotrope | 76.8 | Atmospheric | 17.4% Allyl Alcohol, Benzene | nih.gov |

| Ternary Azeotrope | 68.2 | Atmospheric | 8.6% Water, 9.2% Allyl Alcohol, 82.2% Benzene | nih.gov |

| Allyl Ether | 94–95 | Atmospheric | Allyl Ether | nih.gov |

| Excess Allyl Alcohol (initial) | 97 | Atmospheric | Allyl Alcohol | nih.gov |

| Excess Allyl Alcohol (remaining) | N/A | ~50 | Allyl Alcohol | nih.gov |

| Allyl Lactate | 56–60 | 8 | Allyl Lactate | nih.gov |

Melt crystallization is also noted as an alternative purification method for lactic acid esters, including those with high chiral purity (above 90%). This technique offers advantages over distillation, such as lower operating temperatures, which can be beneficial for thermally unstable compounds nih.gov.

Chromatographic Purification Methods (Column, Flash Chromatography)

Chromatographic methods, including column chromatography and flash chromatography, are powerful tools for the purification of organic compounds, including lactate esters, especially when high purity or separation from closely related impurities is required. While direct detailed protocols for (S)-Allyl lactate purification by chromatography are less commonly highlighted in the synthesis procedures compared to distillation, the general applicability to similar compounds suggests their utility.

For instance, related lactate derivatives and other organic compounds are frequently purified using column chromatography on silica (B1680970) gel scribd.comwikipedia.orgfishersci.finih.gov. Common eluent systems include mixtures of ethyl acetate and petroleum ether scribd.com, toluene (B28343) and tert-butyl methyl ether fishersci.fi, dichloromethane (B109758) and acetone (B3395972) wikipedia.org, or n-hexane and diethyl ether nih.gov. Flash column chromatography, a faster variant, is specifically mentioned for purifying silylated ethyl lactate derivatives, employing a 5% ethyl acetate/petroleum ether mixture as the eluent scribd.com.

The principle of chromatographic separation relies on differential adsorption and elution of compounds based on their polarity and interaction with the stationary and mobile phases. This allows for the isolation of the target compound from complex reaction mixtures. It is worth noting that achiral chromatography can, in some instances, lead to the self-disproportionation of enantiomers (SDE), where an enantiomerically enriched sample separates into fractions with different enantiomeric ratios uni.lu.

Recrystallization Techniques for Enantiomeric Enrichment (if applicable to derivatives)

Recrystallization is a fundamental purification technique in organic chemistry, primarily used for solid compounds. While (S)-Allyl lactate itself is typically a liquid at room temperature, recrystallization techniques become highly relevant for the enantiomeric enrichment of its solid derivatives or for resolving racemic mixtures of lactic acid, which can then be used to synthesize the desired enantiomerically pure allyl lactate.

The concept of "optical purification" or "enantiomeric enrichment" through crystallization is well-established, often involving the self-disproportionation of enantiomers (SDE) uni.lufishersci.ca. This phenomenon describes how the crystallization of partially resolved chiral compounds can yield a precipitate with a higher enantiomeric excess (ee) than the starting material fishersci.ca.

For the resolution of racemic lactic acid, a common strategy involves forming diastereomeric salts with a suitable chiral base, such as (S)-1-phenylethylamine guidetopharmacology.org. These diastereomeric salts, being distinct compounds, possess different physical properties, including solubility, which allows for their separation by fractional crystallization guidetopharmacology.org. After successful separation, the pure enantiomer of lactic acid can be regenerated from its diastereomeric salt. This enantiomerically pure lactic acid can then be used as a precursor for the synthesis of (S)-Allyl lactate, ensuring its high enantiomeric purity.

Melt crystallization is a specific form of crystallization that has been successfully applied to purify lactic acid esters with high chiral purity (greater than 90%) nih.gov. This method is considered advantageous over distillation for such purposes due to the lower temperatures involved, which helps preserve the thermal stability of the chiral compound nih.gov. For example, multiple crystallizations from a mixture of ethyl acetate and ethanol (B145695) have been used to purify products derived from ethyl (S)-lactate, demonstrating the utility of crystallization for purifying lactate-based chiral compounds fishersci.fi.

Q & A

Q. What are the standard laboratory methods for synthesizing (S)-Allyl lactate, and how do reaction conditions impact yield and purity?

The synthesis typically involves esterification of lactic acid with allyl alcohol. Key methodologies include:

- Boric acid catalysis : Using 10 mol% H₃BO₃ in excess allyl alcohol under reflux for 18 hours minimizes dimer formation (e.g., polylactic acid), achieving ~65% yield .

- Steglich conditions : Dicyclohexylcarbodiimide (DCC) with DMAP requires anhydrous conditions and strict temperature control to avoid isourea intermediates, which degrade into hard-to-remove impurities like dicyclohexylurea (DCU) .

- Solvent optimization : Anhydrous ethanol improves lactic acid solubility, but excess allyl alcohol (as solvent) suppresses ester interchange .

Q. Which analytical techniques are essential for characterizing (S)-Allyl lactate and its byproducts during synthesis?

- NMR spectroscopy : Critical for identifying dimeric esters (e.g., lactic acid allyl ester dimer) and polylactic acid via characteristic peaks (e.g., allyl proton signals at δ 5.8–6.1 ppm) .

- Mass spectrometry (MS) : Confirms molecular weights of unexpected byproducts, such as cyclic lactide derivatives .

- Chromatography (HPLC/GC) : Quantifies enantiomeric excess and monitors reaction progress; reverse-phase HPLC with chiral columns resolves (S)- and (R)-enantiomers .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis methodologies for (S)-Allyl lactate, particularly regarding catalyst selection and byproduct formation?

Contradictions arise from:

- Catalyst efficacy : Boric acid reduces dimerization to <5% but requires excess allyl alcohol, whereas DCC offers higher yields (~80%) but generates DCU impurities .

- Reaction scalability : Pilot-scale studies show potassium carbonate in acetone (with allyl bromide) achieves 65% yield but requires post-synthesis ether extraction . Methodological resolution : Conduct parameter-controlled experiments (e.g., varying catalyst ratios, solvent systems) with real-time FTIR to track intermediate formation .

Q. What strategies are effective in scaling up the synthesis of (S)-Allyl lactate while maintaining high enantiomeric excess?

- Continuous flow reactors : Immobilized boric acid catalysts improve mixing and reduce thermal degradation during scale-up .

- In-line purification : Short-path distillation below 80°C avoids racemization; chiral stationary phase simulated moving bed (SMB) chromatography achieves >99% ee .

- Process monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy ensure consistent enantiomeric ratios during large-scale production .

Q. How do microbial systems interact with (S)-Allyl lactate, and what experimental approaches can elucidate these metabolic pathways?

- Fungal models : Adapt Aspergillus fumigatus growth inhibition assays (used for allyl alcohol ) to study (S)-Allyl lactate metabolism. Monitor acrolein production via GC-MS as a toxicity marker.

- Transcriptomic profiling : Compare gene expression under carbon catabolite repression (CCR) conditions to identify lactate-specific dehydrogenases or transporters .

- Enzyme kinetics : Purify microbial esterases to quantify hydrolysis rates using chiral HPLC .

Q. In what ways can computational chemistry models enhance the understanding of (S)-Allyl lactate's synthesis mechanisms and stability?

- DFT simulations : Model transition states in boric acid-catalyzed esterification to predict activation energies for dimerization side reactions .